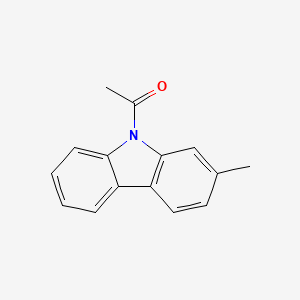
9-Acetyl-2-methylcarbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Acetyl-2-methylcarbazole is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole and its derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities. These properties make them valuable in various scientific and industrial applications, including optoelectronics, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-2-methylcarbazole typically involves the acetylation of 2-methylcarbazole. One common method is the Friedel-Crafts acylation reaction, where 2-methylcarbazole reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of 9-(2-hydroxyethyl)-2-methylcarbazole.
Substitution: Formation of halogenated derivatives like 9-acetyl-2-methyl-3-bromocarbazole.
Applications De Recherche Scientifique
9-Acetyl-2-methylcarbazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active carbazole derivatives.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices due to its excellent photochemical properties.
Mécanisme D'action
The mechanism of action of 9-Acetyl-2-methylcarbazole in biological systems often involves interaction with cellular proteins and enzymes. For instance, carbazole derivatives have been shown to inhibit the JAK/STAT signaling pathway, which is crucial for cell differentiation, proliferation, and apoptosis. This inhibition can lead to antiproliferative effects on cancer cells.
Comparaison Avec Des Composés Similaires
2-Methylcarbazole: A precursor in the synthesis of 9-Acetyl-2-methylcarbazole.
3-Methylcarbazole: Another methylated derivative of carbazole with different substitution patterns.
9-Ethylcarbazole: Similar in structure but with an ethyl group instead of an acetyl group.
Uniqueness: this compound is unique due to its specific acetyl and methyl substitutions, which confer distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it particularly useful in optoelectronic applications and as a precursor for further functionalization in synthetic chemistry.
Propriétés
Formule moléculaire |
C15H13NO |
|---|---|
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-(2-methylcarbazol-9-yl)ethanone |
InChI |
InChI=1S/C15H13NO/c1-10-7-8-13-12-5-3-4-6-14(12)16(11(2)17)15(13)9-10/h3-9H,1-2H3 |
Clé InChI |
RJGAGSNOHRJTGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=CC=CC=C3N2C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


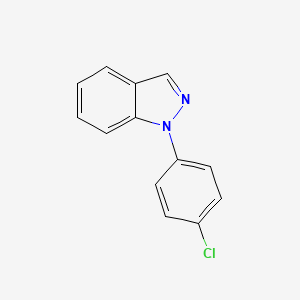
![3,4,5-triethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14114988.png)

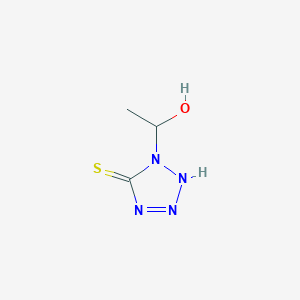
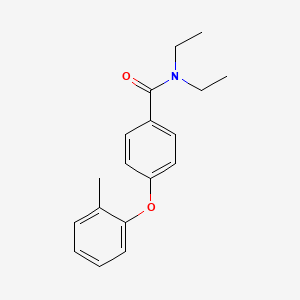
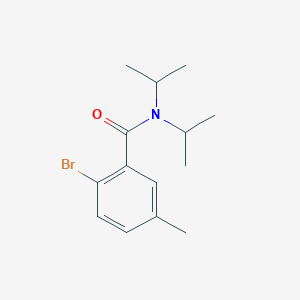
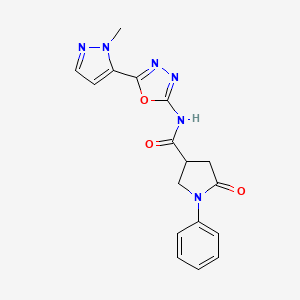
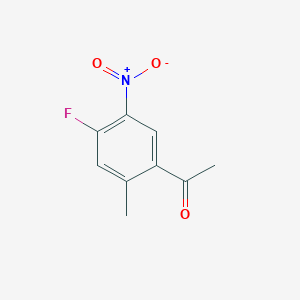
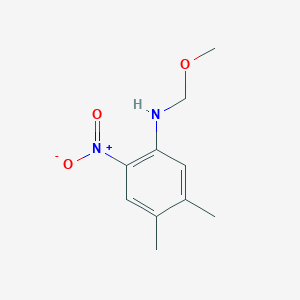
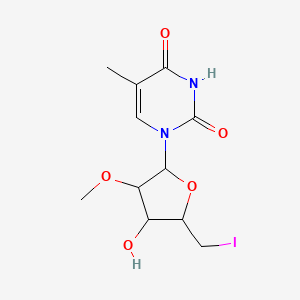
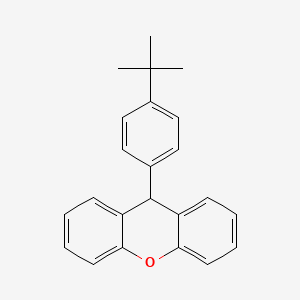
![2-[(2-Methylprop-2-en-1-yl)amino]benzonitrile](/img/structure/B14115044.png)
![ethyl 4-(2-((4-oxo-1-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate](/img/structure/B14115051.png)
![Ethyl (1R,3R,4S)-3-amino-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate](/img/structure/B14115061.png)
